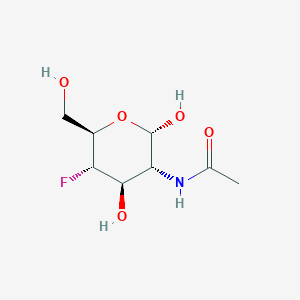

N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

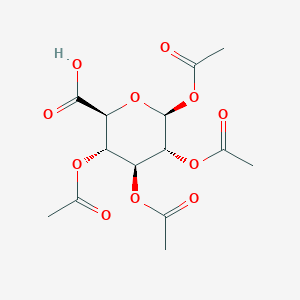

The synthesis of compounds related to N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide often involves multi-step processes, including condensations, fluorination, and cyclization reactions. For instance, the direct fluorinative dehydroxylation of specific hexopyranosides with sulfur tetrafluoride-hydrogen fluoride has been utilized to introduce fluoro groups into pyran structures, as shown in the synthesis of 3-acetamido-2,3,5,6-tetradeoxy-5-fluoro-d,l-ribo-hexofuranose (Welch et al., 1984).

Molecular Structure Analysis

The molecular structure of compounds similar to the one is often characterized using techniques such as X-ray diffraction, NMR spectroscopy, and IR spectroscopy. These methods confirm the arrangement of atoms and the stereochemistry of the molecule. For example, a study demonstrated the crystal structure determination of a related compound by X-ray diffraction, highlighting the importance of conformational stability provided by the arrangement of substituent groups around the pyran ring (Wei et al., 2006).

Chemical Reactions and Properties

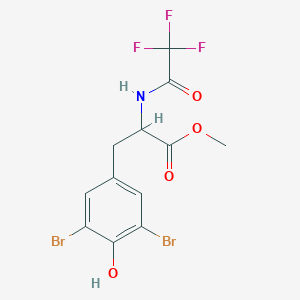

Chemical reactions involving acetamide derivatives often include nucleophilic substitutions, acetylation, and hydrogen bonding interactions. The reactivity of these compounds can be attributed to the functional groups present, such as the acetamide moiety, which participates in various chemical transformations. The synthesis of novel acetamide derivatives with anti-inflammatory activity illustrates how different substituents affect the compound's reactivity and biological activity (Sunder & Maleraju, 2013).

科学的研究の応用

Potential Therapeutic Applications and Biological Activities

Inhibition of Sodium Glucose Co-Transporter Proteins (SGLT1 and SGLT2)

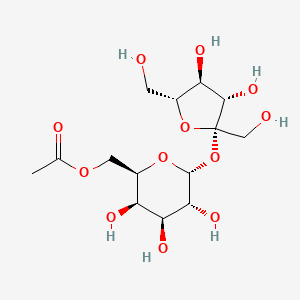

Compounds derived from the structural framework of N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide have been found to act as dual inhibitors of SGLT1 and SGLT2. These proteins play crucial roles in glucose regulation, and their inhibition has been targeted for managing conditions such as diabetes. For instance, specific derivatives demonstrated potent dual inhibitory activities and showed significant effects in reducing blood glucose levels in animal models, suggesting their potential as antidiabetic agents (Xu et al., 2020); (Xu et al., 2018).

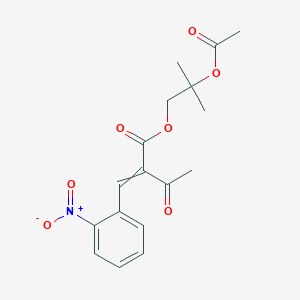

Synthesis of Novel Compounds with Antioxidant Activity

Another research avenue involves the synthesis of pyrazole-acetamide derivatives and their coordination complexes with potential antioxidant activities. Such compounds have been synthesized and characterized, displaying significant in vitro antioxidant properties, highlighting their potential for further therapeutic applications (Chkirate et al., 2019).

Herbicidal Activity

Novel derivatives of related compounds have been explored for their herbicidal efficacy, providing a glimpse into the agricultural applications of chemical substances derived from N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide. This includes the development of safe and efficacious herbicidal compounds, with some showing promising preliminary results against specific weed species (Huang Ming-zhi & Min Zhong-cheng, 2006).

Development of Anticancer Agents

Research into novel fluoro-substituted compounds derived from the chemical framework of N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide has led to the identification of potential anticancer agents. For instance, specific derivatives have been synthesized and tested against various human cancer cell lines, indicating their potential utility in cancer treatment (Hammam et al., 2005).

将来の方向性

特性

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-5-fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO5/c1-3(12)10-6-7(13)5(9)4(2-11)15-8(6)14/h4-8,11,13-14H,2H2,1H3,(H,10,12)/t4-,5-,6-,7+,8+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAPRNMNSFDDVPY-YQXRAVKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1O)CO)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O)CO)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2S,3R,4R,5S,6R)-5-Fluoro-2,4-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-YL)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)